molecular formula C28H31N3O2 B11563099 2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-N,N-diethylbenzamide

2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)-N,N-diethylbenzamide

Cat. No.: B11563099
M. Wt: 441.6 g/mol
InChI Key: YERBIONOJVCNKN-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a tetrahydroisoquinoline moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzamide Core: This involves the reaction of a substituted benzoyl chloride with diethylamine under basic conditions to form the benzamide.

    Introduction of the Tetrahydroisoquinoline Moiety: This step involves the alkylation of the benzamide with a tetrahydroisoquinoline derivative, typically using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-{4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids

Properties

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl]amino]-N,N-diethylbenzamide

InChI

InChI=1S/C28H31N3O2/c1-3-31(4-2)28(33)25-11-7-8-12-26(25)29-27(32)23-15-13-21(14-16-23)19-30-18-17-22-9-5-6-10-24(22)20-30/h5-16H,3-4,17-20H2,1-2H3,(H,29,32)

InChI Key

YERBIONOJVCNKN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3

Origin of Product

United States

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